molecular formula C14H16N2O2 B2533608 3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid CAS No. 957290-80-1

3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid

Cat. No.: B2533608
CAS No.: 957290-80-1
M. Wt: 244.294
InChI Key: UXVUVAJZAGAJEI-UHFFFAOYSA-N
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Description

“3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known for their various potential applications in the field of chemistry and medicine .


Synthesis Analysis

The synthesis of pyrazole-based ligands, which could be similar to the compound , has been demonstrated in various studies. These ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another study reported the synthesis of multidentate poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands via an alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a flat and rigid structure, thermal stability, and the ability to form unique coordination with metal ions . The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

Pyrazole-based ligands have been used in various applications including as catalysts for hydrolysis reactions and oxidation . In one study, excellent catalytic activities for the oxidation of catechol to o-quinone were obtained using pyrazole-based ligands .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary. For instance, 3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . It has a density of 1.027 g/cm3, a melting point of 107.5 °C, and a boiling point of 218 °C .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been utilized in the synthesis of various pyrazole derivatives, highlighting its regioselective properties and its potential in forming hydrogen-bonded frameworks. For instance, Kumarasinghe, Hruby, and Nichol (2009) described the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester, emphasizing the importance of single-crystal X-ray analysis for unambiguous structure determination due to the complexity of spectroscopic techniques in identifying regioisomers. This study demonstrates the compound's application in crystalline structure analysis and its potential in the development of novel organic compounds with specific molecular configurations (Kumarasinghe, Hruby, & Nichol, 2009).

Ligand for Metal Complexes

Peters et al. (2009) explored the compound's utility as a ligand, forming manganese and rhenium complexes. This study presents the compound as a versatile ligand, forming a "missing link" between known bis(pyrazol-1-yl)acetic acids and related ligands, thereby illustrating its application in the development of metal complexes with potential catalytic, magnetic, and structural properties. The structural and spectroscopic analysis, along with DFT calculations, provide insight into the reactivity and stability of these complexes, showcasing the compound's significance in coordination chemistry (Peters et al., 2009).

Material Science and Optical Properties

In material science, the compound has contributed to the synthesis of novel organic materials with unique optical properties. El-Ghamaz et al. (2017) synthesized thin films using derivatives of the compound, investigating their optical absorption and refraction properties. This research underscores the compound's utility in developing materials with potential applications in optical devices, highlighting its role in the advancement of materials science and engineering (El-Ghamaz et al., 2017).

Antimicrobial and Antioxidant Activities

The compound's derivatives have been evaluated for antimicrobial and antioxidant activities, indicating its significance in medicinal chemistry. Govindaraju et al. (2012) described the synthesis of new tetra substituted pyrazolines from the compound, showcasing their structure-activity relationship. This study reveals the compound's potential in the design and development of new antimicrobial and antioxidant agents, contributing to the search for novel therapeutic options (Govindaraju et al., 2012).

Safety and Hazards

The safety and hazards associated with the use of pyrazole derivatives can vary depending on the specific compound. For instance, 3,5-Dimethylpyrazole has been classified as potentially harmful if swallowed and may cause respiratory irritation .

Future Directions

Pyrazole-based ligands have been widely studied in coordination chemistry and are considered promising for further developments in catalytic processes relating to catecholase activity . They have also been used as precursors for the development of metalloenzymes .

Properties

IUPAC Name

3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-9-11(2)16(15-10)13-6-3-12(4-7-13)5-8-14(17)18/h3-4,6-7,9H,5,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVUVAJZAGAJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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